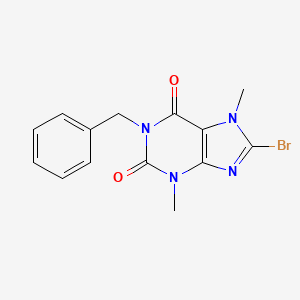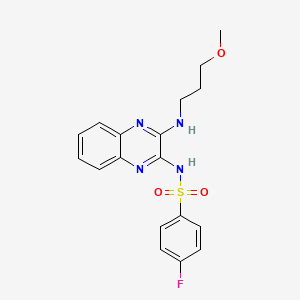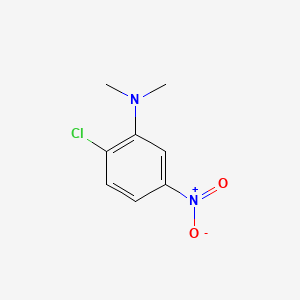
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of precursor compounds. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, as discussed in one of the papers, involves specific synthetic procedures that are characterized using various spectroscopic techniques . Although this compound is not the same as 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, the methodologies such as NMR, IR spectroscopy, and elemental analysis are relevant for the characterization of similar brominated organic compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-p-bromobenzoyl-1,5,5-trimethylbicyclo[2,2,2]-octa-6,8-dione was determined using single-crystal X-ray analysis . This technique provides detailed information about the arrangement of atoms within a molecule, which is crucial for understanding the chemical behavior of the compound. Such structural analysis is also applicable to the study of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione.
Chemical Reactions Analysis
The reactivity of organic compounds can lead to various chemical reactions, such as ring-opening reactions and intramolecular rearrangements. For example, 1,2,3,6-Tetrahydrobenzocyclobutene-3,6-dione undergoes thermal ring opening to generate reactive intermediates that can form polycyclic compounds . These types of reactions are significant when considering the reactivity of other cyclic compounds, including those with bromine substituents and additional functional groups like in 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The papers provided do not directly discuss the properties of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione, but they do provide examples of how properties can be inferred from structural data and computational studies. For instance, density functional theory (DFT) calculations can predict the optimized structure and properties such as IR and NMR spectra . These computational methods are valuable tools for predicting the properties of uncharacterized compounds.
Scientific Research Applications
Synthesis Techniques
- Thietanyl Protection in Synthesis : A study by Khaliullin & Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This approach overcomes challenges in synthesizing 1-benzyl-3,7-dihydro-1H-purine-2,6-diones by preventing simultaneous debenzylation at both N1 and N7 positions. The method was noted for its mild conditions and simple execution, offering a new route for synthesizing these compounds (Khaliullin & Shabalina, 2020).
Computational Chemistry and Spectroscopy Studies
- Investigation of Anticancer Properties : Sayın & Üngördü (2018) performed computational investigations on compounds including 3,7-dimethylpurine-2,6-dione and their metal complexes. This study focused on their geometric parameters, IR spectrum, and NMR spectrum, evaluating their potential anticancer activity. The research indicated that these complexes might possess higher anticancer activity than some existing treatments (Sayın & Üngördü, 2018).
Electrochemistry
- Anodic Decomposition Pathways Study : Arias, Brillas, and Costa (1990) investigated the electrochemical oxidation of compounds including 4-bromo-2,6-dimethylaniline, examining their oxidation processes in various conditions. This study offers insights into the electrochemical behaviors of similar compounds, which could be pertinent for understanding 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione (Arias, Brillas, & Costa, 1990).
Applications in Receptor Affinity and Pharmacology
- Receptor Affinity and Pharmacological Evaluation : A study by Chłoń-Rzepa et al. (2013) investigated arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing their potential in psychotropic activity. This research could be significant for understanding the biological interactions of 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione in similar contexts (Chłoń-Rzepa et al., 2013).
Inhibition Studies
- Inhibition Performances for Mild Steel Protection : Chafiq et al. (2020) explored the use of compounds including 1-benzoyl-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,7-dioxaspiro[2.5]octane-4,8-dione for mild steel corrosion inhibition in acidic solutions. This study's relevance lies in its demonstration of the effectiveness of such compounds in corrosion inhibition, which might extend to 1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione (Chafiq et al., 2020).
properties
IUPAC Name |
1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c1-17-10-11(16-13(17)15)18(2)14(21)19(12(10)20)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIOYEORQHPSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331830 | |
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
CAS RN |
331675-25-3 | |
| Record name | 1-benzyl-8-bromo-3,7-dimethylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B3007734.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3007736.png)


![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)


![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)


![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)